2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile physical and chemical properties
2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical, chemical, and structural properties of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile. It is intended to serve as a technical resource for professionals in research and development, offering insights into its synthesis, reactivity, and potential applications, particularly within the field of medicinal chemistry.
Compound Identification and Molecular Structure
2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a substituted pyridine derivative. The presence of a chloro group at the 2-position, a nitrile at the 3-position, a dimethylamino group at the 4-position, and a methyl group at the 6-position creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-chloro-4-(dimethylamino)-6-methylpyridine-3-carbonitrile |
| CAS Number | 137440-91-6 |
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.65 g/mol |
The structural arrangement of its functional groups—an electron-withdrawing nitrile and chloro group, and an electron-donating dimethylamino group—establishes a "push-pull" system across the pyridine scaffold. This electronic characteristic is often sought after in the design of functional materials and biologically active molecules.
Caption: 2D structure of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents.
| Property | Predicted/Observed Value | Source/Analogy |
| Physical State | Solid | [1] |
| Melting Point | Data not available | Similar compounds like 2,6-dichloro-4-methylnicotinonitrile melt at 108-112 °C[2] |
| Boiling Point | Data not available | A related compound, 2-Chloro-4-(methylamino)nicotinonitrile, has a calculated boiling point of 355.9 °C at 760 mmHg[3] |
| Density | ~1.3 g/cm³ (calculated) | [3] (based on related structure) |
| Solubility | Expected to be soluble in polar organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | General property of similar organic molecules. |
| pKa | Data not available | The pyridine nitrogen will be weakly basic. |
| LogP | Data not available | The combination of chloro, methyl, and dimethylamino groups suggests moderate lipophilicity. |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural confirmation of the molecule. Below are the predicted key features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
¹H NMR Spectroscopy :
-
Aromatic Proton (H-5): A singlet is expected in the aromatic region (δ 6.0-7.0 ppm). The electron-donating effect of the dimethylamino group at C-4 will shift this proton upfield compared to unsubstituted chloronicotinonitriles.
-
Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to 6 protons is expected, likely in the range of δ 3.0-3.3 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons for the C-6 methyl group is anticipated, typically around δ 2.3-2.6 ppm.
-
-
¹³C NMR Spectroscopy :
-
Pyridine Ring Carbons: Six distinct signals are expected. The carbon attached to the chloro group (C-2) and the carbon bearing the dimethylamino group (C-4) will be significantly affected. C-2 would appear around 150-160 ppm, while C-4 would be shifted downfield to ~155-165 ppm.
-
Nitrile Carbon (-CN): A characteristic quaternary signal is expected around δ 115-120 ppm.
-
Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 39-42 ppm.
-
Methyl Carbon (-CH₃): A signal for the C-6 methyl group is expected around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy :
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a characteristic peak for nitrile groups.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
-
C-H Stretching: Aliphatic C-H stretching from the methyl and dimethylamino groups will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak cluster. Due to the presence of chlorine, there will be two peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 intensity ratio. For C₉H₁₀³⁵ClN₃, the M⁺ peak would be at m/z 195.06.
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) from the dimethylamino group, or loss of HCN from the nitrile group.
-
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 2-chloro-4-amino-substituted nicotinonitriles typically involves the construction of the pyridine ring followed by chlorination. A plausible synthetic route starts from precursors that can undergo cyclization to form the pyridinone core, which is then converted to the final product.
Caption: A generalized synthetic workflow for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.
Detailed Protocol: Chlorination of Pyridinone Intermediate
This protocol is a representative procedure based on common methods for converting 2-pyridinones to 2-chloropyridines.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyridinone intermediate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. d. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.
Chemical Reactivity
The reactivity of the molecule is governed by its key functional groups:
-
2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) . It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), making it an excellent synthetic handle for further molecular diversification. The reaction is facilitated by the electron-withdrawing nitrile group.
-
Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Dimethylamino Group: This group is a strong electron-donating group that activates the pyridine ring towards electrophilic substitution, although the positions are dictated by the existing substituents. It also imparts basicity to the molecule.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized by reaction with alkyl halides.
Applications in Research and Drug Development
Substituted nicotinonitriles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
-
Kinase Inhibitors: The 2-amino-pyridine and related scaffolds are core components of numerous kinase inhibitors. The 2-chloro position serves as a key attachment point for moieties that bind into the hinge region of the kinase active site.
-
Building Block for Heterocyclic Synthesis: This compound is a versatile intermediate. The reactive chloro and nitrile groups allow for the construction of more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess diverse pharmacological activities.[6]
-
Pharmacophore in Bioactive Molecules: The dimethylamino group is a common feature in many FDA-approved drugs, where it can improve solubility, modulate basicity, and form critical hydrogen bonds with biological targets.[7] The nitrile group can also act as a hydrogen bond acceptor or even as a covalent warhead in targeted inhibitors.
Safety and Handling
Hazard Profile (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Skin Irritation: Expected to cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary when handling larger quantities.
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.
-
First Aid:
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.
-
On Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its distinct electronic properties and the synthetic versatility offered by its chloro and nitrile groups make it a valuable intermediate for the development of novel therapeutic agents and other advanced materials. Proper understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.
References
-
Thermo Fisher Scientific. (2010, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethylnicotinonitrile. Available at: [Link]
-
Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Available at: [Link]
-
Al-Saleh, B., Ahmed, N. S., El-Gazzar, A. B. A., & Abdel-Latif, E. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1294–1311. Available at: [Link]
- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Organic Syntheses. 2-chloronicotinonitrile. Available at: [Link]
-
NextSDS. Substance Information: 2-Amino-6-chloro-4-methyl-nicotinonitrile. Available at: [Link]
-
Chizhov, D. L., et al. (2019). Syntheses of 2-chloro-6-[4-(dimethylamino)phenyl]-4-(trifluoromethyl)nico-tinonitrile (5) and 4-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-N,N-dimethylaniline (7). ResearchGate. Available at: [Link]
-
Chemsrc. Product Page: 2,6-Dichloro-4-methylnicotinonitrile. Available at: [Link]
-
PubChem. Compound Summary: 6-Chloro-2-methylnicotinonitrile. Available at: [Link]
-
Chemicoco. Substance Information: Cyfluthrin. Available at: [Link]
- Google Patents. (2010). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
Codec Chemical Co., Ltd. Specialty Chemicals. Available at: [Link]
-
Shinsei Chemical. Compound Details. Available at: [Link]
-
de Souza, A. C. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
S. S., S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Available at: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,6-ジクロロ-4-メチルニコチノニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]
- 6. madebygenie.com [madebygenie.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
